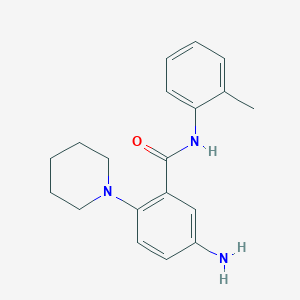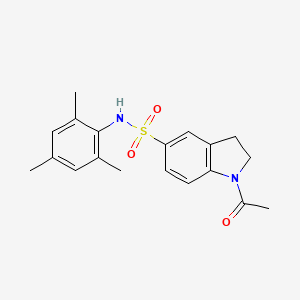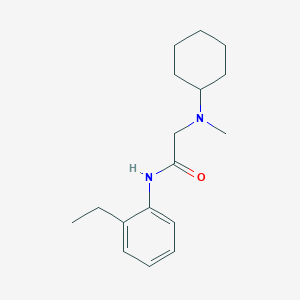
5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide
Descripción general
Descripción
5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide, also known as MP-10, is a synthetic compound that belongs to the family of benzamides. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Aplicaciones Científicas De Investigación
5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to increase dopamine release in the striatum, which is the main area of the brain affected by the disease. In schizophrenia, 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has been found to improve cognitive function and reduce symptoms of the disease. In drug addiction, 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Mecanismo De Acción
The exact mechanism of action of 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. By binding to these receptors, 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide can modulate the release of dopamine and serotonin in the brain, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects
5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects in the brain. It can increase dopamine release in the striatum, which can improve motor function in Parkinson's disease. It can also modulate the release of serotonin, which can affect mood and cognition. Additionally, 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide can reduce the rewarding effects of drugs of abuse, which can help in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as depression and anxiety disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future studies could focus on improving the synthesis method and purification techniques for 5-amino-N-(2-methylphenyl)-2-(1-piperidinyl)benzamide, as well as developing new analogs with improved pharmacological properties.
Propiedades
IUPAC Name |
5-amino-N-(2-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-7-3-4-8-17(14)21-19(23)16-13-15(20)9-10-18(16)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZUYFYPOHOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[3-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4647310.png)
![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)
![4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4647328.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)


![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![methyl 7-cyclopropyl-3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647384.png)